molecular formula C15H16N2O B1320385 1-Naphthyl(1-piperazinyl)methanone CAS No. 684249-34-1

1-Naphthyl(1-piperazinyl)methanone

Cat. No. B1320385
M. Wt: 240.3 g/mol
InChI Key: NARSWBLQNUFOIM-UHFFFAOYSA-N
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Description

“1-Naphthyl(1-piperazinyl)methanone” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 g/mol .


Molecular Structure Analysis

The molecular structure of “1-Naphthyl(1-piperazinyl)methanone” consists of a naphthyl group attached to a piperazinyl group through a methanone linkage .

Scientific Research Applications

Medicinal Chemistry: Antipsychotic Drug Development

1-Naphthyl(1-piperazinyl)methanone: derivatives are known to act as dopamine and serotonin antagonists. These properties make them valuable in the development of antipsychotic drugs, which can be used to treat conditions such as schizophrenia and bipolar disorder. The hybrid structure of isothiazole and piperazine moieties in these compounds contributes to their therapeutic potential .

Antibacterial Agents

The structural modification of 1-Naphthyl(1-piperazinyl)methanone to create benzothiazole derivatives has shown promise in antibacterial applications. These derivatives have been tested against various bacterial strains, and some have demonstrated significant inhibitory effects, making them candidates for further drug development .

Herbicide Design

Aryl-naphthyl methanone derivatives, which include 1-Naphthyl(1-piperazinyl)methanone , have been explored for their herbicidal activity. They target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial in the tyrosine degradation pathway. Inhibiting this enzyme can lead to the development of novel herbicides with potential advantages such as excellent crop selectivity and low environmental impact .

Pharmacokinetics and Drugability

The pharmacokinetic properties of 1-Naphthyl(1-piperazinyl)methanone derivatives are evaluated according to Lipinski’s rule of five, which predicts good absorption and permeation in humans. This assessment is vital for determining the ‘drugability’ of these compounds and their suitability for further development into therapeutic agents .

Molecular Dynamics Simulations

In the field of computational chemistry, 1-Naphthyl(1-piperazinyl)methanone derivatives can be used in molecular dynamics simulations to study their interactions with biological targets. These simulations help in understanding the binding affinities and conformational changes of the compounds when interacting with proteins or enzymes .

Synthetic Organic Chemistry

The compound serves as a building block in synthetic organic chemistry for constructing complex molecules. Its versatile structure allows for various chemical reactions, including alkylation and Friedel-Crafts acylation, enabling the synthesis of a wide range of novel organic compounds .

Drug Discovery and Development

1-Naphthyl(1-piperazinyl)methanone: is a valuable scaffold in drug discovery. Its incorporation into larger, more complex molecules can lead to the discovery of new drugs with diverse biological activities. The compound’s ability to interact with different pharmacophores makes it a versatile tool in medicinal chemistry .

Research and Laboratory Applications

As a chemical reagent, 1-Naphthyl(1-piperazinyl)methanone is used in various research and laboratory applications. It is employed in chemical synthesis, analytical testing, and as a reference compound in chromatographic analyses to identify and quantify other substances .

properties

IUPAC Name

naphthalen-1-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSWBLQNUFOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl(1-piperazinyl)methanone

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